molecular formula C8H11NO3S2 B2676981 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol CAS No. 1261231-14-4

1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol

Cat. No. B2676981
CAS RN: 1261231-14-4
M. Wt: 233.3
InChI Key: BOAZCYGWVCAQJI-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C8H11NO3S2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is also known as [1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol is 1S/C9H14N2O2S2.ClH/c10-6-8-3-4-11(7-8)15(12,13)9-2-1-5-14-9;/h1-2,5,8H,3-4,6-7,10H2;1H . This indicates the presence of a pyrrolidine ring, a thiophene ring, and a sulfonyl group in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol is 233.31 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Safety and Hazards

The compound is classified under the GHS07 category. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-thiophen-2-ylsulfonylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c10-7-3-4-9(6-7)14(11,12)8-2-1-5-13-8/h1-2,5,7,10H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAZCYGWVCAQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol

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